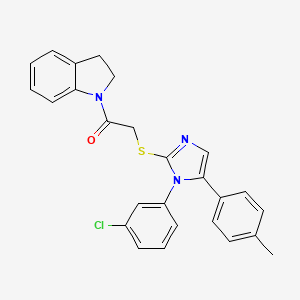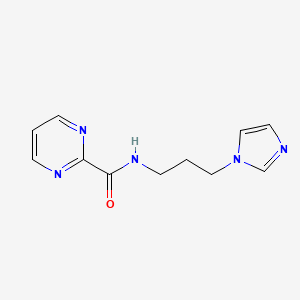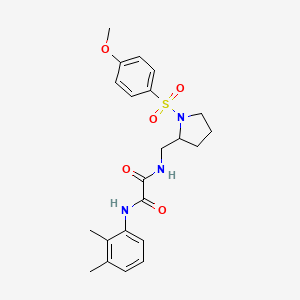
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the empirical formula C16H12N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 264.28 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C16H12N2O2 and its molecular weight is 264.28 .Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Studies
- The study of 4‐(Antipyrin‐4‐yliminomethyl)benzoic acid reveals a structure with a benzoic acid moiety and a pyrazole ring, highlighting the compound's capacity for forming one-dimensional zigzag structures through hydrogen bonding. This structural feature may be useful in designing new materials with specific properties (Yu Zhang et al., 2002).
Potential Applications in Material Science
- Research on Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has indicated that these compounds exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications. The presence of the carboxylic acid group and ester substituent enhances this nonlinearity, suggesting their utility in developing materials for photonic devices (B. Chandrakantha et al., 2013).
Biological Activities and Applications
- Analgesic, anti-inflammatory, and antimicrobial activities have been identified in novel isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs. These findings suggest that modifications of the pyrazole core can lead to compounds with significant biological activities, which may be explored further for pharmaceutical applications (Krishna Veni Chikkula & R. Sundararajan, 2017).
Catalytic Applications
- Phenylboronic acid has been identified as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyrans. This showcases the utility of phenylboronic acid derivatives in facilitating organic transformations, highlighting the potential for developing new catalytic processes using pyrazole-based compounds (Sara Nemouchi et al., 2012).
Eigenschaften
IUPAC Name |
3-(1-phenylpyrazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-6-4-5-12(9-13)14-10-17-18(11-14)15-7-2-1-3-8-15/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHKCQOHDEUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2650985.png)

![2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2650989.png)
![5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2650990.png)
![4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol](/img/structure/B2650993.png)
![2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2650995.png)
![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2651000.png)
![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)
![Cyclohexyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2651003.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)

